GSK 1059615 Sodium Salt Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GSK 1059615 Sodium Salt Hydrate involves the formation of the thiazolidinedione core, followed by the introduction of the pyridinyl and quinolinyl groups. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. The final step involves the conversion of the compound into its sodium salt hydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in powder form and stored at temperatures between 2-8°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
GSK 1059615 Sodium Salt Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
GSK 1059615 Sodium Salt Hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study kinase phosphatase biology and PI3K inhibition.
Biology: Investigated for its effects on cell proliferation, particularly in cancer cells.
Medicine: Entered clinical trials for patients with solid tumors or lymphoma and refractory malignancies.
Industry: Utilized in the development of new therapeutic agents targeting PI3K pathways.
Wirkmechanismus
GSK 1059615 Sodium Salt Hydrate exerts its effects by inhibiting phosphatidylinositol-3-kinases (PI3K). This inhibition leads to the suppression of cell proliferation through various mechanisms, including:
- Retinoblastoma 1 (RB1)-mediated cell cycle arrest
- Elevated forkhead box protein O1 (FOXO) signaling
- Deduced MYC and transferrin receptor (TFRC) signaling
- Decreased cellular metabolism
Additionally, the compound can decrease mitogen-activated protein kinase (MAPK) signaling and impart sensitivity to PI3K inhibitors in cells resistant to protein kinase B or AKT inhibitors .
Vergleich Mit ähnlichen Verbindungen
GSK 1059615 Sodium Salt Hydrate is unique due to its potent inhibition of PI3K and its multiple mechanisms of action. Similar compounds include:
- GSK 4716 : Another PI3K inhibitor developed by GlaxoSmithKline.
- PD-166285 hydrate : A kinase inhibitor with similar applications in research.
- Pazopanib hydrochloride : A kinase inhibitor used in cancer research .
These compounds share similar mechanisms of action but differ in their specific targets and applications, highlighting the uniqueness of this compound in its research and therapeutic potential.
Eigenschaften
CAS-Nummer |
1356195-42-0 |
---|---|
Molekularformel |
C18H12N3NaO3S |
Molekulargewicht |
373.362 |
IUPAC-Name |
sodium;(5Z)-2-oxo-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazol-4-olate;hydrate |
InChI |
InChI=1S/C18H11N3O2S.Na.H2O/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12;;/h1-10H,(H,21,22,23);;1H2/q;+1;/p-1/b16-10-;; |
InChI-Schlüssel |
KKSRFFGUIONCPS-FLPKAINGSA-M |
SMILES |
C1=CC2=NC=CC(=C2C=C1C=C3C(=NC(=O)S3)[O-])C4=CC=NC=C4.O.[Na+] |
Synonyme |
(5Z)-5-[[4-(4-Pyridinyl)-6-quinolinyl]methylene]-2,4-thiazolidinedione Sodium Salt Hydrate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.